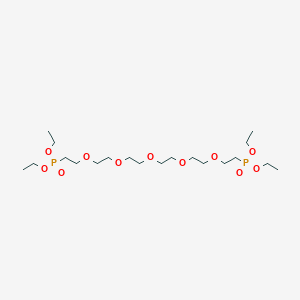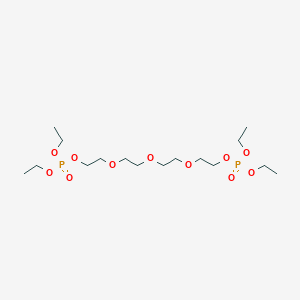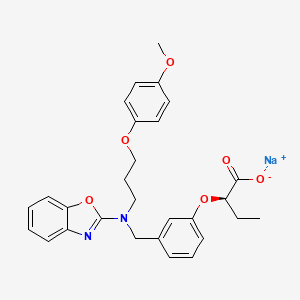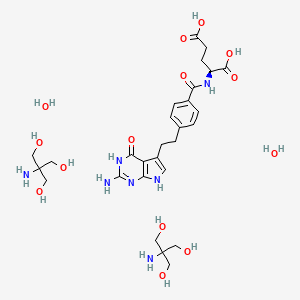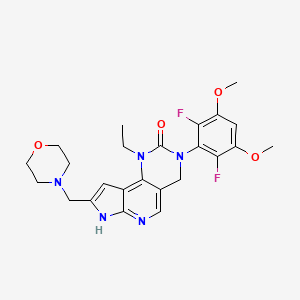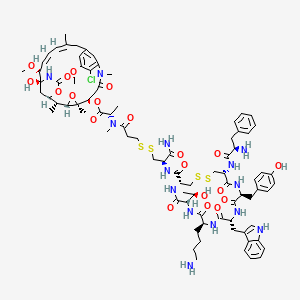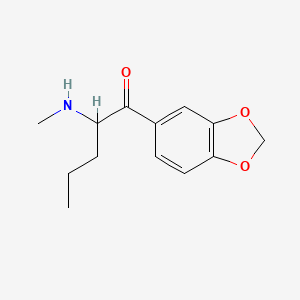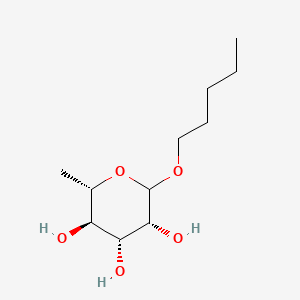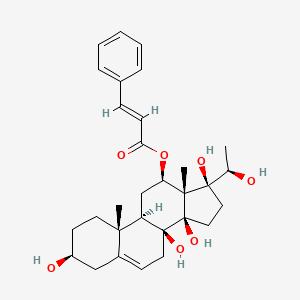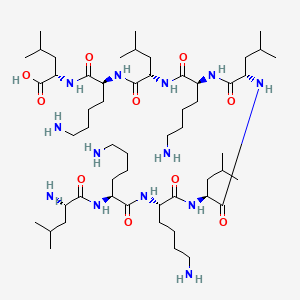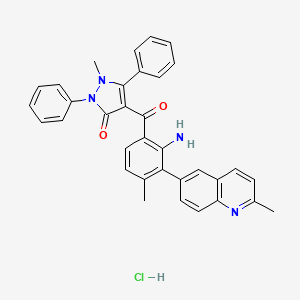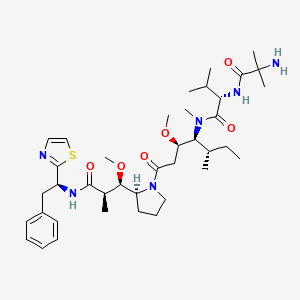
PF-06380101
Vue d'ensemble
Description
PF-06380101 is a proprietary microtubule inhibitor (MTI).
Applications De Recherche Scientifique
Application dans la thérapie par conjugué anticorps-médicament
PF-06380101 est utilisé comme agent antimitotique puissant dans la composition de RN765C, un conjugué anticorps-médicament (ADC) utilisé pour le traitement du cancer de la tête et du cou {svg_1}. L'ADC est conçu pour se lier de manière transitoire à sa cible sur les tissus normaux où la densité d'EGFR est faible par rapport aux cellules tumorales surexprimant l'EGFR, minimisant ainsi les effets secondaires potentiels {svg_2}.
Application dans le conjugué anticorps-médicament Trop-2
Aur0101 est utilisé comme charge utile dans RN927C, un ADC Trop-2 site-spécifique, qui a montré une cytotoxicité in vitro robuste sur un panel de lignées cellulaires tumorales exprimant Trop-2 {svg_3}. Cependant, l'essai clinique de RN927C a été interrompu prématurément en raison d'une toxicité excessive {svg_4}.
3. Application dans le développement de PYX-201 Aur0101 est la charge utile conjuguée à l'ADC expérimental PYX-201. Une méthode LC-MS/MS sensible et rapide a été développée et entièrement validée pour déterminer la présence de la charge utile libre Aur0101 de PYX-201 dans le plasma humain, afin d'évaluer l'innocuité et l'efficacité du médicament {svg_5}.
Application dans l'ADC ciblant le stroma
Auristatin 0101 est utilisé comme charge utile dans PYX-201, un ADC ciblant le stroma composé d'un anticorps anti-EDB+FN. Cet ADC démontre une forte efficacité antitumorale dans de multiples indications de cancer humain dans des modèles précliniques de tumeurs PDX {svg_6}.
5. Application dans le traitement des tumeurs solides PF-06647020 (cofetuzumab pelidotin) est un ADC humanisé anti-PTK7, conçu pour délivrer une charge utile inhibitrice de la microtubule auristatine (Aur0101) dans les cellules cibles. Il a été démontré qu'il induisait une régression tumorale prolongée dans des modèles précliniques de xénogreffes tumorales dérivées de patients {svg_7}.
6. Application dans le traitement des tumeurs solides avancées ou métastatiques Une étude de recherche de dose de phase 1 de PF-06664178, un ADC qui cible Trop-2 pour la délivrance sélective de la charge utile cytotoxique Aur0101, a été menée. L'objectif principal était de déterminer la dose maximale tolérée et la dose recommandée pour la phase 2 {svg_8}.
Mécanisme D'action
Target of Action
PF-06380101 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
As a microtubule inhibitor , this compound binds to tubulin, the building block of microtubules, and inhibits its polymerization . This disrupts the formation and function of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . The disruption of the mitotic spindle leads to cell cycle arrest at the mitosis phase, preventing the cell from dividing .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitosis phase . By inhibiting microtubule formation, this compound prevents the completion of mitosis, leading to cell cycle arrest . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor cell proliferation .
Pharmacokinetics
This compound exhibits differential Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to other synthetic auristatin analogues . After intravenous administration, this compound exhibits a mean systemic clearance rate and a volume of distribution, resulting in a terminal elimination half-life of approximately 6 hours . It preferentially distributes into human plasma relative to whole blood and is identified as a P-glycoprotein (P-gp) substrate .
Result of Action
The result of this compound’s action is the induction of apoptosis in tumor cells . By disrupting the cell cycle, this compound causes tumor cells to undergo programmed cell death, reducing tumor cell proliferation . This leads to a decrease in tumor size and potentially to the elimination of the tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of drug efflux pumps like P-glycoprotein (P-gp) can affect the intracellular concentration of the drug . Additionally, factors such as pH and the presence of certain enzymes can influence the stability and activity of the drug .
Propriétés
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436391-86-4 | |
| Record name | PF-06380101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06380101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



